molecular formula C17H15N3O2S2 B2880958 Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone CAS No. 338967-59-2

Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone

Cat. No.: B2880958
CAS No.: 338967-59-2
M. Wt: 357.45
InChI Key: BLBXXOUTHPFSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone is a heterocyclic compound that features a unique structure, combining both pyridine and pyrimidine rings with a phenylsulfanyl group. This compound, due to its multi-functional groups, is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes:

  • Starting Materials: : The synthesis typically begins with a precursor such as 6-(phenylsulfanyl)pyrimidine.

  • Reactions

    • Step 1: : Nucleophilic substitution with 4-chloropyridine to introduce the pyridine ring.

    • Step 2: : Introduction of the methyl sulfone group through a sulfone forming reaction, such as oxidation of a methylthio intermediate with hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods:

Industrial production involves the scaling up of the synthetic routes described above, often optimized for yield and purity. Typically, batch or continuous flow reactors may be used, leveraging catalytic processes and automated systems to streamline production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The phenylsulfanyl group can be oxidized to a sulfone using strong oxidizing agents.

  • Reduction: : Reduction of the pyridine ring can be achieved using agents like lithium aluminium hydride.

  • Substitution: : Halogenated derivatives can undergo nucleophilic or electrophilic substitution.

Common Reagents and Conditions:

  • Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent, such as dichloromethane.

  • Reduction: : Lithium aluminium hydride in dry ether.

  • Substitution: : Sodium hydride in dimethylformamide for nucleophilic substitution, or an acidic catalyst for electrophilic substitution.

Major Products:

  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Formation of dihydropyridine compounds.

  • Substitution: : Various substituted pyrimidines and pyridines depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Catalysis: : Serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of reactions.

Biology:

  • Antimicrobial Agents: : Exhibits potential antimicrobial properties, particularly against gram-positive bacteria.

Medicine:

  • Drug Development: : A scaffold for developing kinase inhibitors and other therapeutic agents.

Industry:

  • Materials Science: : Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone acts by interacting with specific molecular targets, such as kinases in biological systems. The pyridine and pyrimidine rings allow it to bind to enzyme active sites, inhibiting activity. The sulfone group enhances its solubility and bioavailability, facilitating cellular uptake and interaction with target proteins.

Comparison with Similar Compounds

  • 4-(2-Pyridyl)thiazole: : Features similar heterocyclic structures but different substituent groups.

  • 2-(4-Pyridyl)pyrimidine: : Shares the pyrimidine-pyridine core but lacks the phenylsulfanyl group.

  • Phenylsulfanyl-pyrimidines: : Have the same phenylsulfanyl group but different core structures.

Uniqueness:

Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone stands out due to its combined functional groups, which provide unique reactivity patterns and a broad range of applications across various scientific fields. Its ability to form stable compounds and undergo selective reactions makes it a versatile compound in research and industrial applications.

Let me know if there's anything else you'd like to explore on this topic!

Properties

IUPAC Name

4-(methylsulfonylmethyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-24(21,22)12-14-11-16(23-15-5-3-2-4-6-15)20-17(19-14)13-7-9-18-10-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBXXOUTHPFSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.